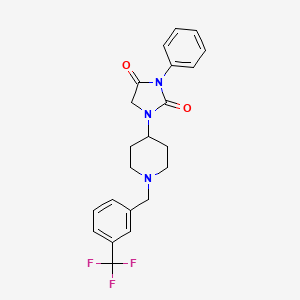

3-Phenyl-1-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

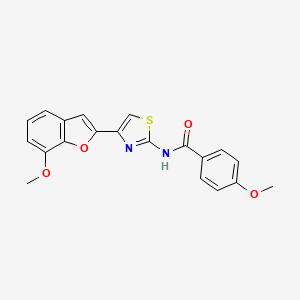

This compound is a complex organic molecule with a molecular formula of C20H20O2N2F4 . It is a solid substance and is part of a class of compounds known as carbamates .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a phenyl group, a piperidinyl group, an imidazolidinedione group, and a trifluoromethyl group .Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related imidazolidine-2,4-diones involves the condensation and cyclization reactions, providing a basis for creating diverse derivatives with potential biological activities. For instance, the synthesis and structural exploration of racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione involved spectral characterization and thermal analysis, revealing insights into the molecular geometry and electronic spectrum of the compound (Prasad et al., 2018).

Antimicrobial Activity

Research on derivatives of imidazolidine-2,4-dione has shown antimicrobial properties. A study on the synthesis and antimicrobial activity of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones revealed good activity against gram-positive bacteria and excellent antifungal activity against Aspergillus species, highlighting the potential of these compounds in developing new antimicrobial agents (Prakash et al., 2011).

Photo-induced Autorecycling Oxidation

Novel compounds related to imidazolidine-2,4-diones have been synthesized, demonstrating the ability to oxidize amines to imines under aerobic and photo-irradiation conditions. This unique property suggests potential applications in organic synthesis and material science, where controlled oxidation reactions are crucial (Nitta et al., 2005).

Antitumor Activity

Imidazolidine-2,4-dione derivatives have been evaluated for their antitumor activities, with some compounds showing promising results against various cancer cell lines. This indicates the potential of these compounds in the development of new anticancer therapies (El-Deeb et al., 2010).

Fluorescent Sensing

A benzothiadiazole-based fluorescent sensor for detecting toxic chemicals like oxalyl chloride and phosgene was developed, incorporating an imidazolidine-2,4-dione derivative. This application demonstrates the utility of these compounds in environmental monitoring and public safety (Zhang et al., 2017).

Future Directions

The future research directions for this compound could include further exploration of its synthesis methods, investigation of its physical and chemical properties, and evaluation of its potential pharmacological activities. Given the broad range of activities exhibited by similar compounds , this compound could have potential applications in medicinal chemistry.

properties

IUPAC Name |

3-phenyl-1-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N3O2/c23-22(24,25)17-6-4-5-16(13-17)14-26-11-9-18(10-12-26)27-15-20(29)28(21(27)30)19-7-2-1-3-8-19/h1-8,13,18H,9-12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWVUFZVSIYYQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)CC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2970237.png)

![N-(3-nitrophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970242.png)

![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2970247.png)

![1-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-phenylpiperazine](/img/structure/B2970249.png)

![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2970250.png)

![1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1)](/img/structure/B2970255.png)

![6-(4-Methoxyphenyl)-5-methyl-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2970256.png)